molecular formula C13H16N4O2S B445840 N'~1~-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE

N'~1~-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B445840
M. Wt: 292.36g/mol
InChI Key: VSFDBQQIHXYFJP-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Hydrazone derivatives with different substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is unique due to its combination of a pyrazole ring and a sulfonohydrazide moiety, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its solubility and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36g/mol

IUPAC Name

N-[(Z)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H16N4O2S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-12-9-15-17(3)11(12)2/h4-9,16H,1-3H3/b14-8-

InChI Key

VSFDBQQIHXYFJP-ZSOIEALJSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2)C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(N(N=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2)C)C

Origin of Product

United States

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